molecular formula C24H25N7O6 B12703258 3-Pyridinecarboxylic acid, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester CAS No. 135129-42-9

3-Pyridinecarboxylic acid, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester

Cat. No.: B12703258
CAS No.: 135129-42-9
M. Wt: 507.5 g/mol
InChI Key: PFBOWXIONVOHQP-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester is a complex organic compound with a unique structure It is characterized by the presence of a pyridine ring, a purine derivative, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester typically involves multiple steps. The starting materials include 3-pyridinecarboxylic acid and a purine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with distinct chemical properties and applications.

Uniqueness

3-Pyridinecarboxylic acid, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester is unique due to its complex structure, which combines elements of both pyridine and purine chemistry. This structural complexity contributes to its diverse range of applications and potential biological activities.

Properties

CAS No.

135129-42-9

Molecular Formula

C24H25N7O6

Molecular Weight

507.5 g/mol

IUPAC Name

2-[2-(pyridine-3-carbonyloxy)ethyl-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)amino]ethyl pyridine-3-carboxylate

InChI

InChI=1S/C24H25N7O6/c1-28-18-19(29(2)24(35)30(3)20(18)32)27-23(28)31(10-12-36-21(33)16-6-4-8-25-14-16)11-13-37-22(34)17-7-5-9-26-15-17/h4-9,14-15H,10-13H2,1-3H3

InChI Key

PFBOWXIONVOHQP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(CCOC(=O)C3=CN=CC=C3)CCOC(=O)C4=CN=CC=C4)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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